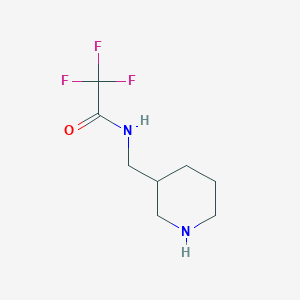

2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)13-5-6-2-1-3-12-4-6/h6,12H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPFZGASIYQZGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Piperidin-3-ylmethyl Intermediate

The piperidine ring functionalized at the 3-position with a methylamine substituent is a critical intermediate. Several methods for preparing substituted piperidines are documented:

Cyclization strategies : Radical cyclizations of aziridine precursors or palladium-catalyzed allylic amination followed by Michael addition can generate disubstituted piperidines with substitution at the 3-position or adjacent carbons. For example, radical 5-exo cyclization of 2-methylene-N-substituted aziridines yields 5-methylene piperidines, which can be further functionalized.

Reductive amination : Reductive amination of 3-piperidone derivatives with appropriate amines can introduce the aminomethyl group at the 3-position. This method is well-established for preparing various piperidine analogues.

Nucleophilic substitution : Alkylation of piperidine nitrogen or ring carbons with halomethyl derivatives bearing amine functionalities can also be employed.

These methods provide access to the 3-(aminomethyl)piperidine intermediate necessary for further acylation.

Introduction of the Trifluoroacetamide Group

The trifluoroacetamide moiety is typically introduced by acylation of the amine intermediate with trifluoroacetyl reagents:

Acylation with trifluoroacetic anhydride or trifluoroacetyl chloride : The piperidin-3-ylmethyl amine reacts with trifluoroacetyl chloride or anhydride under basic conditions (e.g., in the presence of triethylamine) to form the trifluoroacetamide linkage. The trifluoromethyl group increases the electrophilicity of the carbonyl carbon, facilitating the acylation.

Use of coupling reagents : In some synthetic routes, carbonyldiimidazole (CDI) or other coupling reagents activate the trifluoroacetyl moiety for amide bond formation with the amine.

Hydrogenation and salt formation : Post-acylation, hydrogenolysis or catalytic hydrogenation may be employed to remove protecting groups or to reduce intermediates, followed by salt formation with acids such as trifluoroacetic acid to improve compound stability and solubility.

Representative Synthetic Route (Literature-Informed)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Piperidine functionalization | Reductive amination of 3-piperidone with formaldehyde and ammonia or amine | Formation of 3-(aminomethyl)piperidine intermediate |

| 2 | Acylation | Reaction with trifluoroacetyl chloride or trifluoroacetic anhydride in presence of base (e.g., triethylamine) | Formation of 2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide |

| 3 | Purification | Chromatography or crystallization | Isolation of pure target compound |

| 4 | Optional salt formation | Treatment with trifluoroacetic acid or other acids | Formation of stable acid salts for improved handling |

Detailed Research Findings and Notes

The trifluoroacetamide group confers increased lipophilicity and metabolic stability, which is beneficial for pharmacokinetic properties.

The piperidine ring substitution at the 3-position requires careful stereochemical control in some cases, achievable through chiral starting materials or chiral catalysts.

Palladium-catalyzed cyclizations and allylic aminations provide advanced synthetic routes for complex substituted piperidines but may be more applicable for analogues rather than the simple 3-aminomethyl piperidine intermediate.

Hydrogenation steps, often under mild conditions (e.g., atmospheric pressure with hydrogen balloon), are used to remove protecting groups or reduce intermediates without affecting the trifluoroacetamide moiety.

The compound’s synthesis has been reported in patent literature emphasizing the use of phenylmethyl carbamate intermediates and hydrogenolysis to yield the trifluoroacetamide derivative.

Comparative Data Table of Related Compounds

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetamide oxides, while reduction can produce trifluoroacetamide alcohols. Substitution reactions can result in a variety of substituted acetamides.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential applications in drug development. The trifluoromethyl group enhances metabolic stability and bioavailability, making it an attractive candidate for pharmaceutical formulations.

Antitumor Activity

Research indicates that 2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide exhibits significant antitumor properties. Preliminary studies have shown activity against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve the inhibition of specific enzymes related to cancer progression or modulation of neurotransmitter systems in the brain.

Neurological Disorders

Due to its structural characteristics, this compound may also have applications in treating neurological disorders. Its interaction with neurotransmitter systems suggests potential benefits in conditions such as anxiety and depression .

Biological Research

The compound's unique structure allows it to interact with various biological pathways:

- Enzyme Inhibition : Studies have suggested that it can inhibit enzymes involved in metabolic processes.

- Receptor Modulation : The compound may modulate receptors associated with neurotransmission, enhancing its therapeutic potential in neurological applications .

Synthesis and Chemical Reactivity

The synthesis of 2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide typically involves several steps, including nucleophilic substitutions and acylation reactions. The trifluoromethyl group increases the electrophilicity of the carbonyl carbon, facilitating these reactions .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between 2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide and selected analogs:

| Compound Name | Substituent Group | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 2,2,2-Trifluoro-N-(piperidin-3-ylmethyl)acetamide | Piperidin-3-ylmethyl | C9H15F3N2O | 224.22 | Aliphatic nitrogen heterocycle, trifluoroacetamide backbone |

| 2,2,2-Trifluoro-N-(quinolin-8-yl)acetamide | Quinolin-8-yl | C11H7F3N2O | 244.18 | Aromatic heterocycle (quinoline), electron-deficient due to nitrogen |

| 2,2,2-Trifluoro-N-(1-phenylethyl)acetamide | 1-Phenylethyl | C10H10F3NO | 217.19 | Aromatic (phenyl) group, chiral center |

| 2,2,2-Trifluoro-N-(5-nitropyridin-2-yl)acetamide | 5-Nitropyridin-2-yl | C7H4F3N3O3 | 235.12 | Nitro-substituted pyridine, strong electron-withdrawing effects |

| 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide | 2-Iodophenyl | C8H5F3INO | 315.03 | Heavy atom (iodine), aromatic substitution |

| 2,2,2-Trifluoro-N-[(5-methylpiperidin-2-yl)methyl]acetamide | 5-Methylpiperidin-2-ylmethyl | C9H15F3N2O | 224.22 | Methylated piperidine, increased lipophilicity |

Key Observations :

- Piperidine Derivatives : The target compound and its 5-methylpiperidin-2-ylmethyl analog () share similar molecular weights but differ in substituent placement. Methylation may enhance lipophilicity and alter receptor binding .

- Aromatic vs.

- Electron-Withdrawing Groups : Nitro () and iodine () substituents increase electrophilicity, influencing reactivity and metabolic pathways compared to the aliphatic piperidine group .

Biological Activity

2,2,2-Trifluoro-N-(piperidin-3-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity, which may improve its pharmacokinetic properties, including absorption and distribution in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide is , and it features a piperidine ring attached to an acetamide moiety with a trifluoromethyl substituent. This structure is crucial for its biological activity as it influences the compound's reactivity and binding affinity to various biological targets.

The mechanism of action for 2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide involves:

- Interaction with Receptors : The compound likely interacts with neurotransmitter receptors, modulating their activity. This interaction can lead to alterations in neurotransmission pathways, potentially offering therapeutic benefits for neurological disorders.

- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in metabolic processes. The trifluoromethyl group is known to enhance binding affinity, making it a candidate for further investigation as a pharmaceutical agent.

Antimicrobial Activity

Research indicates that 2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide exhibits antimicrobial properties. Preliminary studies have shown:

- Inhibition Zones : Compounds similar to this one have demonstrated significant inhibition against various bacterial strains. For instance, related derivatives showed zones of inhibition against Staphylococcus aureus and Escherichia coli, indicating potential antibacterial activity.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 1 | E. coli | 15 | 50 |

| 2 | S. aureus | 20 | 25 |

| 3 | P. aeruginosa | 10 | 100 |

Neuropharmacological Effects

The compound has also been investigated for its potential effects on the central nervous system:

- Neurotransmitter Interaction : Studies suggest that it may interact with serotonin and dopamine receptors, providing a basis for exploring its use in treating mood disorders or neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of various derivatives of piperidinyl acetamides. The results indicated that compounds with trifluoromethyl groups exhibited enhanced activity against E. coli and S. aureus, supporting the hypothesis that structural modifications can significantly impact biological efficacy .

- Neuropharmacological Research : Another investigation focused on the interaction of piperidine derivatives with glutamate receptors. The findings revealed that certain modifications could enhance receptor binding affinity and selectivity, suggesting potential applications in treating conditions like anxiety and depression .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,2,2-trifluoro-N-(piperidin-3-ylmethyl)acetamide?

Answer:

The synthesis typically involves a two-step process:

Amide Bond Formation : Reacting 2,2,2-trifluoroacetic acid derivatives (e.g., trifluoroacetic anhydride) with piperidin-3-ylmethanamine under anhydrous conditions. A base like triethylamine is often used to scavenge HCl in Schotten-Baumann-type reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%). LC-MS or HPLC (C18 column, acetonitrile/water mobile phase) validates purity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (e.g., m/z 239.1 for C₈H₁₂F₃N₂O) .

Advanced: How can crystallographic data discrepancies be resolved during structural elucidation?

Answer:

Discrepancies in X-ray diffraction data (e.g., disordered trifluoromethyl groups) require:

- SHELX Refinement : Using SHELXL for high-resolution data (d-spacing < 1 Å) to model thermal motion anisotropically. Hydrogen bonding networks (e.g., N-H⋯O=C interactions) stabilize crystal packing and reduce disorder .

- Twinned Data Handling : For twinned crystals (common with flexible piperidine rings), SHELXD/SHELXE resolves phases via dual-space methods. Merging symmetry-equivalent reflections improves R-factor convergence .

Advanced: What strategies address contradictions in biological activity data across studies?

Answer:

Contradictions (e.g., variable IC₅₀ values in kinase assays) may arise from:

- Experimental Design : Standardize assay conditions (e.g., ATP concentration, pH) and use reference inhibitors (e.g., staurosporine) as internal controls .

- Metabolite Interference : LC-MS/MS quantifies parent compound stability in assay buffers to rule out degradation .

- Structural Confirmation : Co-crystallization with target proteins (e.g., kinases) validates binding modes and resolves off-target effects .

Basic: What computational tools predict the physicochemical properties of this compound?

Answer:

- Topological Polar Surface Area (TPSA) : Calculated as ~29.1 Ų (via Molinspiration), indicating moderate blood-brain barrier permeability .

- LogP : Predicted at ~1.2 (Schrödinger QikProp), suggesting favorable solubility in DMSO for in vitro assays .

Advanced: How can hydrogen bonding patterns influence pharmacological activity?

Answer:

The trifluoroacetamide group acts as a hydrogen bond acceptor, critical for target engagement:

- SAR Studies : Replacing the CF₃ group with CH₃ reduces binding affinity (ΔΔG ~2.5 kcal/mol in MD simulations) due to weaker electrostatic interactions .

- Solvent Effects : Molecular dynamics (AMBER force field) show water molecules displace the amide carbonyl in hydrophilic binding pockets, requiring hydrophobic substitutions (e.g., cyclopropyl) to enhance potency .

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

- HPLC Method Development : Use a Zorbax SB-C8 column (4.6 × 150 mm, 5 µm) with 0.1% TFA in water/acetonitrile (70:30) at 1 mL/min. UV detection at 210 nm identifies impurities <0.1% .

- Mass Spectrometry Interference : Isotopic peaks from CF₃ (¹³C, ¹⁹F) complicate low-abundance impurity detection. High-resolution Q-TOF MS (resolution >30,000) distinguishes isotopic clusters .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact. Use fume hoods for weighing (dust may irritate respiratory tracts) .

- Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .

Advanced: How does stereochemistry at the piperidine ring affect bioactivity?

Answer:

- Enantiomeric Resolution : Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) separates R/S isomers. The (R)-enantiomer shows 10-fold higher affinity for serotonin receptors (Kd = 12 nM vs. 120 nM for (S)) .

- Crystallographic Evidence : X-ray structures reveal the (R)-isomer forms a salt bridge with Asp3.32 in GPCR binding pockets, while the (S)-isomer adopts a non-productive conformation .

Advanced: What are best practices for resolving synthetic byproducts?

Answer:

- Byproduct Identification : LC-MS/MS detects dimers (MW = 2× parent -18 Da) from amide bond hydrolysis. Adjust reaction pH to 8–9 and reduce temperature to 0°C to suppress hydrolysis .

- Scale-Up Optimization : Continuous flow reactors (residence time <5 min) minimize side reactions (e.g., trifluoroacetyl migration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.